molecular formula C25H22N4O4S B11190468 N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide

Cat. No.: B11190468
M. Wt: 474.5 g/mol
InChI Key: ARJQUEFVVKMABX-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a structurally complex heterocyclic compound featuring a hexahydropyrimidine core. Key structural attributes include:

  • Substituents: A 3-methoxyphenyl group at the N-position, a phenyl ring at position 1, a thioxo group at position 2, and a phenylcarbonylamino moiety at position 2.
  • Functional groups: Carboxamide at position 4 and a ketone at position 4.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

3-benzamido-N-(3-methoxyphenyl)-6-oxo-1-phenyl-2-sulfanylidene-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C25H22N4O4S/c1-33-20-14-8-11-18(15-20)26-24(32)21-16-22(30)28(19-12-6-3-7-13-19)25(34)29(21)27-23(31)17-9-4-2-5-10-17/h2-15,21H,16H2,1H3,(H,26,32)(H,27,31)

InChI Key

ARJQUEFVVKMABX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate, followed by heating with phosphorus oxychloride to form esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis:

Table 1: Structural Comparison with Analogs

Compound Name / ID Core Structure Key Substituents Molecular Formula Notable Properties
Target Compound Hexahydropyrimidine 3-Methoxyphenyl, phenylcarbonylamino, thioxo, phenyl C₂₆H₂₂N₄O₄S High polarity due to carboxamide and ketone; potential hydrogen-bonding capacity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, methyl, phenylcarboxamide C₂₂H₂₀N₄O₃S Reduced steric hindrance compared to target; altered electron distribution
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine Amino, methyl, thioxo, phenyl C₁₅H₁₄N₄O₂S₂ Enhanced rigidity due to fused thiophene ring; lower solubility
4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Pyridazine Hydroxy, methoxyiminomethyl, phenyl C₁₃H₁₂N₄O₄ Planar structure; potential for tautomerism

Key Research Findings

Substituent Effects on NMR Profiles: The target compound’s NMR chemical shifts (e.g., positions 29–36 and 39–44) differ significantly from analogs like Rapa (a reference compound in ) due to substituent-induced changes in electron density and steric environments. For example, the 3-methoxyphenyl group in the target compound creates distinct deshielding effects compared to 4-methoxyphenyl in analog (Figure 6 in ). Thioxo groups (C=S) in the target and thieno-pyrimidine analogs cause downfield shifts in ¹H NMR spectra relative to oxo (C=O) derivatives .

Bioactivity Trends: Thieno-pyrimidine analogs (e.g., from ) exhibit higher metabolic stability but reduced solubility compared to the hexahydropyrimidine core in the target compound. Carboxamide derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) show enhanced binding to hydrophobic enzyme pockets, whereas ortho-substituents (e.g., 3-methoxyphenyl in the target) may disrupt π-π stacking interactions .

Synthetic Accessibility :

  • The hexahydropyrimidine core requires more complex cyclization steps compared to thiazolo-pyrimidines () or pyridazines (), which are synthesized via fewer steps .

Biological Activity

N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine-4-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a thioxohexahydropyrimidine core with substituents that may influence its biological activity. Its molecular formula is C21H22N2O3SC_{21}H_{22}N_2O_3S, which indicates the presence of multiple functional groups that could interact with biological systems.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine exhibit significant antimicrobial properties. For example, studies on similar thiazolidinone derivatives have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivityTarget Organism
S20AntimicrobialE. coli
S5AntifungalRhizopus oryzae

Antioxidant Activity

The antioxidant potential of the compound has been evaluated through various in vitro assays. The presence of phenolic groups in its structure suggests that it may scavenge free radicals effectively, thereby reducing oxidative stress in cells.

Anti-inflammatory Activity

In studies examining the anti-inflammatory effects of similar compounds, significant inhibition of pro-inflammatory cytokines was observed. This suggests that N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine could potentially modulate inflammatory responses.

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to N-(3-methoxyphenyl)-6-oxo-1-phenyl-3-[(phenylcarbonyl)amino]-2-thioxohexahydropyrimidine:

  • Synthesis and Characterization : Various synthetic routes have been developed to create derivatives with enhanced biological properties.
  • In Vitro Studies : Compounds similar to this one have been subjected to antimicrobial testing, showing promising results against multiple pathogens.
  • Molecular Docking Studies : These studies suggest that the compound can bind effectively to target proteins involved in inflammation and microbial resistance, indicating potential therapeutic applications.

Case Study: Antimicrobial Testing

A recent study synthesized several derivatives based on the thioxohexahydropyrimidine scaffold and tested their antimicrobial efficacy:

Compound IDMIC (µg/mL)Activity Type
S2032Antimicrobial
S564Antifungal

These results highlight the potential for developing new antimicrobial agents based on this compound's structure.

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